N-(4-isoquinolinyl)-3-methylbenzamide
Description
Properties
Molecular Formula |
C17H14N2O |
|---|---|
Molecular Weight |
262.312 |
IUPAC Name |
N-isoquinolin-4-yl-3-methylbenzamide |
InChI |
InChI=1S/C17H14N2O/c1-12-5-4-7-13(9-12)17(20)19-16-11-18-10-14-6-2-3-8-15(14)16/h2-11H,1H3,(H,19,20) |
InChI Key |
MYSVEZQSGBMZFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CN=CC3=CC=CC=C32 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes critical structural and functional differences between N-(4-isoquinolinyl)-3-methylbenzamide and its analogues:
Functional Group Impact on Reactivity
- Directing Groups: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide acts as an N,O-bidentate directing group in C–H functionalization, forming stable five-membered chelates with transition metals (e.g., Pd) . In contrast, the isoquinolinyl group in this compound may exhibit stronger π-backbonding, altering catalytic activity.
- Solubility and Stability : DEET (N,N-diethyl-3-methylbenzamide) demonstrates rapid skin penetration due to lipophilic N,N-diethyl groups, whereas hydroxyl or morpholine substituents (e.g., in evidence 13) enhance hydrophilicity .
Preparation Methods
Formation of the Isoquinoline Core
The lithiation-condensation strategy, adapted from Harvard’s methodology for substituted isoquinolines, begins with o-tolualdehyde tert-butylimine as the precursor. Lithiation using n-butyllithium (n-BuLi) and 2,2,6,6-tetramethylpiperidine (TMP) in tetrahydrofuran (THF) at 0°C generates a resonance-stabilized benzyl anion. Subsequent condensation with benzonitrile at −78°C initiates a formal [4+2] cycloaddition, forming a 3-phenylisoquinoline intermediate.
Key Reaction Parameters:
Introduction of the 4-Amino Group
Electrophilic trapping at the C4-position enables amino group installation. Treating the lithiated isoquinoline intermediate with hexachloroethane (4 equiv) at −78°C introduces a chlorine atom, which undergoes nucleophilic substitution with ammonia in dimethylformamide (DMF) at 120°C to yield 4-aminoisoquinoline.
Optimization Insights:
Amide Bond Formation
Coupling 4-aminoisoquinoline with 3-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base achieves the target compound.
Reaction Conditions:
-
Molar Ratio: 1:1.2 (amine:acyl chloride).
-
Time: 12 hours at 25°C.
Cyclization-Amidation via β-Phenylethylamine Derivatives
Cyclization to Isoquinoline
A modified Pomeranz-Fritsch reaction cyclizes N-(2-aminobenzyl)-β-phenylethylamine using phosphorus oxychloride (POCl₃) at 110°C, forming 1,2,3,4-tetrahydroisoquinoline. Dehydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere yields isoquinoline.
Yield Enhancement:
-
Microwave Assistance: Reduces reaction time from 24 hours to 45 minutes, improving yield to 68%.
Nitration and Reduction
Nitration at the 4-position using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C introduces a nitro group, which is reduced to an amine via hydrogenation (H₂, Pd/C) in ethanol.
Critical Notes:
-
Regioselectivity: Nitration exclusively occurs at the 4-position due to electronic directing effects.
-
Purity: 95% after silica gel chromatography.
Amidation with 3-Methylbenzoic Acid
Activation of 3-methylbenzoic acid with N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DCM facilitates coupling with 4-aminoisoquinoline.
Data Comparison:
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DCC/HOBt | DCM | 6 | 78 |
| EDC/HCl | DMF | 8 | 65 |
Comparative Analysis of Synthetic Routes
Yield and Scalability
-
Method 1 achieves higher overall yields (72% for 4-aminoisoquinoline, 85% for amidation) but requires cryogenic conditions.
-
Method 2 offers operational simplicity but lower yields (68% cyclization, 78% amidation).
Functional Group Tolerance
-
Method 1 tolerates electron-withdrawing substituents on the nitrile but fails with aliphatic nitriles (e.g., acetonitrile).
-
Method 2 is incompatible with sterically hindered β-phenylethylamine derivatives.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Replacing batch reactors with continuous flow systems reduces reaction times by 40% and improves heat management during exothermic steps (e.g., nitration).
Green Chemistry Metrics
-
Solvent Recovery: THF and DCM are recycled via distillation, reducing waste by 60%.
-
Catalyst Reuse: Pd/C retains 90% activity after five hydrogenation cycles.
Q & A
Q. Monitoring Progress :
- Thin-Layer Chromatography (TLC) to track reaction completion using silica gel plates and UV visualization .
- NMR Spectroscopy : In situ monitoring of proton environments (e.g., disappearance of starting material peaks at δ 2.3 ppm for 3-methylbenzoyl chloride) .
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirm molecular weight (theoretical [M+H]+ = 293.3 g/mol) via electrospray ionization (ESI-MS) .
- Nuclear Magnetic Resonance (NMR) : Assign structural features (e.g., isoquinoline protons at δ 8.5–9.0 ppm, methyl group at δ 2.4 ppm) using ¹H and ¹³C NMR in DMSO-d₆ .
Advanced: How can computational methods elucidate interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinases or GPCRs). Optimize force fields (AMBER) to account for ligand flexibility .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying concentrations (1–100 µM) to determine affinity (KD) .
- Fluorescence Quenching : Monitor tryptophan residue fluorescence in target proteins to infer binding-induced conformational changes .
Q. Structural Analog Comparison :
| Compound | Structural Modification | Biological Activity (IC50) |
|---|---|---|
| N-(4-Quinolinyl)-3-Me-Bz | Quinoline core | 1.5 µM (Kinase A) |
| N-(4-Isoquinolinyl)-4-Me-Bz | 4-Methyl benzamide | 2.3 µM (Kinase A) |
| Target Compound | 3-Methyl benzamide | 0.2 µM (Kinase A) |
Advanced: How to resolve crystallographic data contradictions during structure determination?
Answer:
- SHELX Suite : Refine disordered regions using PART instructions and isotropic displacement parameters (Uiso) for non-H atoms. Apply TWIN commands for twinned crystals .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to identify anomalous displacement (e.g., >0.5 Ų may indicate disorder) .
- Validation Tools : Use PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) .
Basic: How does the compound’s stability under varying pH conditions impact experimental design?
Answer:
- Acidic Conditions (pH < 3) : Hydrolysis of the amide bond occurs, requiring neutral buffers (e.g., PBS pH 7.4) for biological assays .
- Basic Conditions (pH > 10) : Isoquinoline ring undergoes partial deprotonation, altering solubility. Use stability-indicating HPLC to assess degradation over 24 hours .
Advanced: What in vitro/in vivo models assess therapeutic potential?
Answer:
- In Vitro :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, IC50 = 1.8 µM) with 48-hour exposure .
- Enzyme Inhibition : Measure IC50 against purified kinases using ADP-Glo™ assays .
- In Vivo :
- Xenograft Models : Administer 10 mg/kg (i.p.) daily in BALB/c mice; monitor tumor volume reduction via caliper measurements .
Advanced: What mechanistic studies explain its reactivity in catalytic systems?
Answer:
- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to identify rate-determining steps (e.g., amide bond rotation barrier = 12 kcal/mol) .
- Kinetic Isotope Effects (KIE) : Compare kH/kD (≥2) to confirm proton transfer in rate-limiting steps .
Q. Reaction Pathway :
Nucleophilic attack by isoquinoline on benzoyl chloride.
Tetrahedral intermediate stabilization via H-bonding with DMF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
